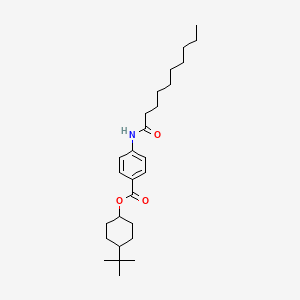![molecular formula C21H15N3O4 B15015028 2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15015028.png)
2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a benzoxazole ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction. This is followed by the introduction of the methoxyphenyl and nitrophenyl groups via substitution reactions. The final step involves the formation of the imine bond through a condensation reaction between an amine and an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under specific conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of (E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The benzoxazole ring can intercalate with DNA, potentially leading to anti-cancer effects by inhibiting DNA replication.
類似化合物との比較
Similar Compounds
2-Thiophenemethylamine: Similar in structure but contains a thiophene ring instead of a benzoxazole ring.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but lacks the benzoxazole and nitrophenyl groups.
Uniqueness
(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O4/c1-27-17-7-4-6-14(11-17)21-23-18-12-16(9-10-20(18)28-21)22-13-15-5-2-3-8-19(15)24(25)26/h2-13H,1H3 |
InChIキー |
QAKWGTYYOAMGPX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide](/img/structure/B15014945.png)
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014959.png)
![N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide](/img/structure/B15014967.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15014968.png)
![N,N'-[5-(2-methylphenoxy)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]](/img/structure/B15014985.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15014989.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15014992.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014996.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15015001.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B15015021.png)

![11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B15015034.png)
![2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15015036.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
